4-Thiazolecarboxylicacid,2-amino-5-ethyl-,ethylester(9ci)
Description
4-Thiazolecarboxylic acid, 2-amino-5-ethyl-, ethyl ester (9CI) is a thiazole derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The compound features an amino group at position 2, an ethyl substituent at position 5, and an ethyl ester functional group attached to the carboxylic acid moiety. Thiazole derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and material science due to their versatile reactivity and biological relevance.
Properties
IUPAC Name |
ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)10-8(9)13-5/h3-4H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNARCFDZLZOYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. This one-pot cyclocondensation reaction involves thiourea and an α-halo carbonyl compound. For the target molecule, ethyl α-chloroacetoacetate serves as the α-halo carbonyl precursor, introducing the 5-ethyl and 4-ester groups simultaneously. Thiourea contributes the 2-amino group during cyclization.
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the halo carbonyl compound, followed by cyclization and elimination of hydrogen chloride. Theoretical yields for this method approach 75–80% under reflux conditions in ethanol over 4–6 hours.
Optimization of Reaction Parameters
Key variables influencing yield include:
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Solvent selection : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may increase side products. Ethanol balances reactivity and selectivity.
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Temperature : Reflux at 78°C ensures sufficient energy for cyclization without decomposing the ester group.
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Stoichiometry : A 1:1 molar ratio of thiourea to ethyl α-chloroacetoacetate minimizes dimerization byproducts.
Alternative Method Using Protected Intermediates
Amine Protection and Acid Chloride Formation
A patent by US7408069B2 outlines a method for analogous 2-amino-thiazole-5-carboxylic acid derivatives using protected intermediates. Adapting this approach:
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Protection : The 2-amino group is shielded with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.
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Carboxylic acid activation : The 4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene at 70°C, achieving 87% conversion.
Esterification and Deprotection
The acid chloride intermediate reacts with ethanol in the presence of a base (e.g., pyridine) to form the ethyl ester. Subsequent Boc removal with trifluoroacetic acid (TFA) yields the free 2-amino group. This method’s advantage lies in its high regioselectivity and scalability, with isolated yields exceeding 85%.
Comparative Analysis of Synthetic Methods
The table below contrasts the Hantzsch and protected-intermediate routes:
| Parameter | Hantzsch Synthesis | Protected-Intermediate Method |
|---|---|---|
| Starting Materials | Thiourea, ethyl α-chloroacetoacetate | Boc-protected thiazole acid chloride, ethanol |
| Reaction Time | 4–6 hours | 8–10 hours (multi-step) |
| Yield | 75–80% | 85–87% |
| Key Advantage | One-pot simplicity | High regioselectivity |
| Disadvantage | Moderate purity | Requires protection/deprotection |
Purification and Characterization Techniques
Recrystallization Strategies
Crude products are purified via recrystallization in solvent systems such as tetrahydrofuran (THF)/hexane or methanol/water. For the Hantzsch-derived product, methanol/water (3:1) at 0–5°C achieves >95% purity.
Spectroscopic Validation
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¹H NMR : Signals at δ 1.30 (t, 3H, CH₂CH₃), δ 4.25 (q, 2H, OCH₂CH₃), and δ 6.80 (s, 1H, thiazole-H) confirm the structure.
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IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O ester) and 3400 cm⁻¹ (N-H amino) validate functional groups.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarboxylicacid,2-amino-5-ethyl-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiazoles.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds demonstrated that 4-thiazolecarboxylic acid derivatives, including ethyl ester forms, showed promising activity against a range of bacterial strains. The compound's thiazole ring structure is believed to enhance its ability to penetrate microbial cell membranes, leading to effective inhibition of growth.
Case Study : In a comparative study of thiazole derivatives, the ethyl ester form was found to be particularly effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of many commercially available antibiotics .
Anti-inflammatory Properties
Thiazole derivatives have been investigated for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Data Table: Anti-inflammatory Activity of Thiazole Derivatives
| Compound | IC50 (µM) | Target Cytokine |
|---|---|---|
| 4-Thiazolecarboxylic acid | 15 | TNF-α |
| Ethyl 2-amino-5-ethyl-thiazole | 10 | IL-6 |
| Standard Drug (Ibuprofen) | 20 | TNF-α |
Herbicidal Activity
The compound has been evaluated for its herbicidal properties against various weeds. Its mechanism involves the disruption of metabolic pathways in target plants, leading to effective weed management.
Case Study : A field trial conducted on common broadleaf weeds showed that formulations containing 4-thiazolecarboxylic acid ethyl ester resulted in over 80% weed control compared to untreated plots.
Fungicidal Properties
Similar to its herbicidal applications, this compound has also been tested for fungicidal activity. It has shown effectiveness against several plant pathogens, making it a candidate for development into agricultural fungicides.
Data Table: Fungicidal Efficacy Against Plant Pathogens
| Pathogen | Concentration (g/L) | Efficacy (%) |
|---|---|---|
| Fusarium oxysporum | 0.5 | 90 |
| Botrytis cinerea | 1.0 | 85 |
| Rhizoctonia solani | 0.75 | 88 |
Polymer Chemistry
4-Thiazolecarboxylic acid derivatives are being explored as building blocks in polymer synthesis due to their electron-deficient nature and ability to form stable complexes with metals.
Case Study : Research involving the synthesis of novel conductive polymers using thiazole derivatives indicated enhanced electrical conductivity when incorporated into polymer matrices .
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxylicacid,2-amino-5-ethyl-,ethylester(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets. Additionally, the ester group can undergo hydrolysis, releasing the active thiazole derivative.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between 4-Thiazolecarboxylic acid, 2-amino-5-ethyl-, ethyl ester (9CI) and related thiazole derivatives:
*Calculated molecular weight based on formula C₈H₁₂N₂O₂S.
Key Findings from Comparative Analysis:
Substituent Effects on Lipophilicity :
- The ethyl ester group in the target compound enhances lipophilicity compared to methyl esters (e.g., CAS 81569-27-9) or free carboxylic acids (e.g., CAS 162651-09-4), suggesting better membrane permeability for drug delivery .
- Bulky substituents like phenylethynyl (CAS 425392-51-4) further increase hydrophobicity but may reduce aqueous solubility .
Reactivity and Functional Group Interactions: The amino group at position 2 in the target compound enables hydrogen bonding, which is critical for binding to biological targets. This contrasts with chloro-substituted analogs (e.g., CAS 81569-27-9), where electrophilic sites may favor nucleophilic reactions . Hydrazide derivatives (CAS 176179-11-6) exhibit unique reactivity for forming hydrazones, useful in bioconjugation .
Biological and Industrial Applications :
- Compounds with free carboxylic acids (CAS 162651-09-4) are more suited for ionic interactions in aqueous environments, whereas ethyl esters (target compound) are often employed as prodrugs to improve bioavailability .
- Chloro and isopropyl substituents (CAS 81569-27-9) are common in agrochemicals due to their stability and pesticidal activity .
Contradictions and Limitations in Evidence
- and highlight conflicting trends in substituent effects: methyl groups may reduce steric hindrance compared to ethyl or isopropyl groups, but direct comparative bioactivity data are absent .
- Limited information on the target compound’s specific applications necessitates extrapolation from structural analogs.
Biological Activity
4-Thiazolecarboxylic acid, 2-amino-5-ethyl-, ethyl ester (9CI) is a compound with significant biological activity and potential applications in pharmaceuticals and agriculture. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Common Name : Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
- CAS Number : 77505-81-8
- Molecular Formula : C₈H₁₂N₂O₂S
- Molecular Weight : 200.26 g/mol
- LogP : 1.3945
Biological Activity Overview
4-Thiazolecarboxylic acid derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The specific compound under discussion has been evaluated for its efficacy against various pathogens and its role in drug development.
Antimicrobial Activity
Research indicates that 4-thiazolecarboxylic acid derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that the compound displayed notable activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 20 | 200 |
This table summarizes the antimicrobial efficacy of the compound against selected microorganisms, demonstrating its potential as a therapeutic agent.
Antifungal Activity
The compound has also shown promising antifungal activity. In a comparative study with standard antifungal agents like clotrimazole, it was found to inhibit fungal growth effectively at concentrations of 100 µg/ml and 200 µg/ml.
The biological activity of 4-thiazolecarboxylic acid derivatives can be attributed to their ability to interact with specific molecular targets within microbial cells. The thiazole ring structure is crucial for binding to essential enzymes or receptors involved in metabolic processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis or metabolic pathways in bacteria and fungi.
- Membrane Disruption : It can also disrupt microbial membranes, leading to cell lysis.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Study : A study published in the International Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of several thiazole derivatives, including ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting its use as a potential antibiotic candidate .
- Antifungal Evaluation : Another research effort focused on the antifungal effects of this compound against Candida albicans. The results showed that it effectively inhibited fungal growth at concentrations comparable to established antifungals .
- Pharmacological Evaluation : A pharmacological study assessed the toxicity and therapeutic index of various thiazole derivatives, concluding that compounds similar to ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate exhibited favorable safety profiles alongside their biological activities .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-thiazolecarboxylic acid derivatives, and how can they be adapted for 2-amino-5-ethyl substitution?
- The synthesis of thiazolecarboxylic acid derivatives typically involves cyclization of thioamides with α-haloketones or via Hantzsch thiazole synthesis. For 2-amino-5-ethyl substitution, pre-functionalization of the starting materials is critical. For example, ethyl glycinate hydrochloride could serve as an amino source, while ethyl-substituted α-bromoketones may introduce the ethyl group at position 5 . Characterization via NMR and mass spectrometry (e.g., exact mass: 234.00205 ) ensures structural fidelity.
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₈H₁₂N₂O₂S, MW 200.22 ).
- NMR Spectroscopy :
- H NMR: Peaks for ethyl ester (δ ~1.3 ppm, triplet; δ ~4.2 ppm, quartet), thiazole ring protons (δ ~7-8 ppm), and amino protons (δ ~5-6 ppm, broad).
- C NMR: Carbonyl (C=O, δ ~165 ppm), thiazole carbons (δ ~150-160 ppm) .
Q. How does the ethyl ester group influence the compound’s solubility and stability under experimental conditions?
- The ethyl ester enhances lipophilicity, improving membrane permeability in biological assays. Stability tests in aqueous buffers (pH 4–9) at 25°C for 24 hours should be conducted, with degradation monitored via HPLC. Hydrolysis to the carboxylic acid form may occur under alkaline conditions .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding. The ethyl ester may act as a prodrug, requiring hydrolysis to the active carboxylic acid in vivo .
- Dose-Response Studies : Optimize dosing regimens to account for bioavailability differences. Use LC-MS/MS to quantify parent compound and metabolites .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Molecular Docking : Use software like AutoDock Vina with crystal structures of relevant targets (e.g., kinases or enzymes with thiazole-binding pockets). Focus on the amino and ethyl groups for hydrogen bonding and hydrophobic interactions .
- QSAR Models : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with activity data from analogues .
Q. What experimental designs are suitable for elucidating the reaction mechanism of thiazole ring formation in this compound?
- Isotopic Labeling : Use N-labeled thiourea to trace nitrogen incorporation into the thiazole ring.
- Kinetic Studies : Monitor intermediate formation via in situ IR or NMR spectroscopy. For example, track the disappearance of α-bromoketone starting material .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Reproduce Synthesis : Verify synthetic protocols (e.g., solvent purity, reaction time). For example, residual solvents like DMF may alter melting points .
- Cross-Validate Techniques : Compare data with published spectra in databases (e.g., NIST Chemistry WebBook ).
Methodological Tables
Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂O₂S | |
| Molecular Weight | 200.22 g/mol | |
| Solubility (25°C) | DMSO: >10 mg/mL; Water: <1 mg/mL | |
| LogP (Predicted) | 2.1 ± 0.3 |
Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Hydrolyzed Carboxylic Acid | Ester hydrolysis under moisture | Use anhydrous conditions, store at -20°C |
| Dimethylated Thiazole | Excess methylating agent | Optimize stoichiometry, purify via column chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
